Product packaging for Azide-PEG12-alcohol(Cat. No.:CAS No. 1821464-55-4; 73342-16-2)

Azide-PEG12-alcohol

Cat. No.: B2991875
CAS No.: 1821464-55-4; 73342-16-2
M. Wt: 571.665
InChI Key: AFUKFRGNHZRMCW-UHFFFAOYSA-N
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Description

Significance of Polyethylene (B3416737) Glycol (PEG) Scaffolds in Research Linker Chemistry

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and flexible polymer widely employed as a scaffold in linker chemistry. Its repeating ethylene (B1197577) oxide units confer excellent water solubility and a "stealth" effect, which can reduce immunogenicity and non-specific protein adsorption when conjugated to biomolecules or surfaces chempep.combiochempeg.comaxispharm.combiochempeg.com. The PEG chain acts as a spacer, providing flexibility and distance between conjugated entities, which can be crucial for maintaining the activity of biomolecules or ensuring proper interaction in complex systems chempep.comnih.govnih.gov. The ability to synthesize PEG derivatives with controlled lengths, such as the PEG12 (approximately 12 ethylene glycol units) in Azide-PEG12-alcohol, allows for fine-tuning of steric properties and solubility chempep.comnih.govnih.gov. Research has shown that PEGylation can significantly improve the pharmacokinetic profiles of drugs and reduce their clearance rates nih.gov.

Role of Heterobifunctional Linkers in Advanced Chemical Systems

Heterobifunctional linkers are chemical reagents possessing two different reactive functional groups at opposite ends of a molecule scbt.comcreative-biolabs.comthermofisher.com. This distinct feature allows for selective and sequential conjugation of two different molecules or surfaces, enabling the construction of complex molecular architectures, targeted drug delivery systems, and functionalized biomaterials nih.govscbt.comcreative-biolabs.comthermofisher.com. Unlike homobifunctional linkers, which have identical reactive groups and can lead to unwanted polymerization or cross-linking, heterobifunctional linkers offer precise control over the conjugation process creative-biolabs.comthermofisher.com. This compound serves as a prime example of a heterobifunctional linker, where the azide (B81097) and hydroxyl groups can be independently utilized for specific chemical transformations biochempeg.comcd-bioparticles.netaxispharm.commedkoo.com. This selectivity is vital for applications requiring defined stoichiometry and spatial orientation, such as antibody-drug conjugates (ADCs) or surface immobilization of biomolecules nih.govcreative-biolabs.com.

Overview of this compound's Key Functional Groups: Azide and Terminal Hydroxyl

This compound is characterized by its two key functional groups: the azide group (-N₃) and the terminal hydroxyl group (-OH).

Azide Group (-N₃): The azide functional group is a cornerstone of bioorthogonal chemistry, particularly renowned for its participation in "click chemistry" reactions acs.orgaxispharm.combionordika.fipapyrusbio.comnih.govprecisepeg.comescholarship.org. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) acs.orgpapyrusbio.comescholarship.org. These reactions are highly efficient, specific, and proceed under mild conditions, forming stable 1,2,3-triazole linkages acs.orgaxispharm.combionordika.finih.gov. The azide group is relatively small and inert towards endogenous biomolecules, making it ideal for bioconjugation without disrupting native biological processes acs.orgpapyrusbio.comescholarship.org.

Terminal Hydroxyl Group (-OH): The terminal hydroxyl group offers versatility for further chemical modifications or direct conjugation. It can be activated for reactions such as esterification, etherification, or carbamate (B1207046) formation, allowing attachment to a wide range of molecules or surfaces rsc.orgmsu.eduresearchgate.net. For instance, the hydroxyl group can be converted into reactive intermediates like mesylates or activated esters (e.g., N-hydroxysuccinimide esters) to facilitate conjugation to amines or other nucleophiles nih.govresearchgate.netlibretexts.org. This dual functionality allows this compound to act as a versatile bridge, connecting different molecular entities through distinct chemical pathways biochempeg.comcd-bioparticles.netaxispharm.commedkoo.com.

Contextualizing this compound within Bioorthogonal Chemistry Principles

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes papyrusbio.comescholarship.org. These reactions are characterized by high specificity, rapid kinetics, and compatibility with aqueous environments. The azide group of this compound is perfectly suited for bioorthogonal applications, primarily through click chemistry acs.orgaxispharm.compapyrusbio.comnih.govescholarship.org. The CuAAC and SPAAC reactions, which utilize the azide moiety, have become indispensable tools for labeling biomolecules, constructing complex bioconjugates, and developing advanced diagnostics and therapeutics acs.orgpapyrusbio.comescholarship.org. The PEG spacer further enhances the bioorthogonal compatibility by improving the solubility of conjugates, reducing non-specific binding to cellular components, and providing a flexible linker that can accommodate biological interactions chempep.combiochempeg.comnih.govnih.govresearchgate.net. The hydroxyl group can also be leveraged for bioorthogonal conjugation, for example, by converting it into a functional group that participates in other bioorthogonal reactions or by attaching probes that are then used in bioorthogonal assays.

Summary of Research Applications and Findings

The unique combination of a PEG spacer with azide and hydroxyl functionalities makes this compound and similar PEGylated linkers highly valuable in various research areas. Studies have consistently demonstrated the benefits of incorporating such linkers in bioconjugation and drug delivery.

Research Application AreaKey Research Finding/Benefit DemonstratedPrimary Functional Group Involved
Bioconjugation High reaction yields (>90%) and specificity in click chemistry (CuAAC, SPAAC) for attaching biomolecules.Azide
Drug Delivery Enhanced solubility, improved pharmacokinetic profiles, and prolonged circulation times of drug conjugates.PEG Scaffold
Surface Modification Reduced non-specific binding, improved biocompatibility, and stable attachment of biomolecules to surfaces.PEG Scaffold, Hydroxyl, Azide
Biomolecular Labeling Efficient and site-specific attachment of labels, probes, or imaging agents to proteins and nucleic acids.Azide, Hydroxyl
Biomaterial Design Creation of advanced materials with tailored properties, such as hydrogels and functionalized coatings.PEG Scaffold, Hydroxyl, Azide

Compound List

this compound

Polyethylene Glycol (PEG)

Azide (-N₃)

Hydroxyl (-OH)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC)

1,2,3-triazole

N-hydroxysuccinimide (NHS) esters

Maleimides

Antibody-Drug Conjugates (ADCs)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49N3O12 B2991875 Azide-PEG12-alcohol CAS No. 1821464-55-4; 73342-16-2

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKFRGNHZRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73342-16-2
Record name Azide-PEG12-alcohol
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Synthetic Methodologies and Chemical Transformations of Azide Peg12 Alcohol

Strategies for Azide-PEG12-alcohol Synthesis

The synthesis of a heterobifunctional PEG linker like this compound requires precise control to ensure the differential functionality at each terminus. Several strategies have been developed to achieve this, ranging from stepwise modifications of existing PEG chains to building the molecule monomer by monomer.

Stepwise Functionalization Approaches for Polyethylene (B3416737) Glycol Diols

A common and versatile method for preparing heterobifunctional PEGs begins with a symmetric, linear PEG diol (in this case, a dodecaethylene glycol). The key to this approach is the selective modification of only one of the two terminal hydroxyl groups.

A key step in this strategy is the asymmetric activation of one hydroxyl end group. mdpi.com This is often achieved through a monotosylation reaction, where one equivalent of tosyl chloride (TsCl) is reacted with the PEG diol under controlled conditions to favor the formation of a mono-tosylated PEG intermediate (HO-PEG12-OTs). The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution. The azide (B81097) functionality can then be introduced by reacting the monotosyl PEG with an azide salt, such as sodium azide (NaN₃), to yield this compound. mdpi.com This method allows for the creation of a variety of heterobifunctional PEGs, as the tosyl group can be displaced by various nucleophiles. mdpi.com

Another stepwise approach involves solid-phase synthesis, where the PEG chain is built incrementally on a solid support, such as a Wang resin. nih.govnih.gov A synthesis cycle typically involves deprotonation of the resin's alcohol function, coupling with a monomer unit (e.g., a tetraethylene glycol monomer bearing a tosyl group at one end and a dimethoxytrityl protecting group at the other), and subsequent detritylation to free up a hydroxyl group for the next coupling cycle. nih.govnih.gov This method offers excellent control over the final chain length, resulting in nearly monodisperse products. nih.gov

Continuous-Flow Direct Azidation Techniques for Alcohol Precursors

Traditional batch synthesis of organic azides can be hazardous due to the potential explosiveness of azide compounds. nih.govorganic-chemistry.org Continuous-flow reactors offer a safer and more efficient alternative by using small reactor volumes, which allows for precise control over reaction conditions and minimizes the accumulation of potentially unstable intermediates. nih.govresearchgate.net

For the synthesis of this compound, a precursor such as dodecaethylene glycol monoalkylether could be subjected to direct azidation in a flow system. A reported method for the direct azidation of various alcohols uses azidotrimethylsilane (TMSN₃) as the azide source in the presence of a recyclable solid acid catalyst like Amberlyst-15. nih.govorganic-chemistry.orgacs.org The alcohol precursor and TMSN₃ are continuously pumped through a heated column packed with the catalyst, affording the corresponding azide in high yield. researchgate.netacs.org This technique has been successfully scaled up to the gram scale, demonstrating its potential for larger-scale production under safer conditions. nih.govresearchgate.net

Utilization of Protected PEG Intermediates (e.g., Dimethoxytrityl-PEG12-Azide)

The use of protecting groups is a cornerstone of organic synthesis, enabling the selective reaction of one functional group in the presence of another. The dimethoxytrityl (DMTr) group is a widely used protecting group for primary alcohols due to its stability under many reaction conditions and its facile removal with a weak acid. ajchem-a.combroadpharm.com

The synthesis of this compound can be effectively achieved starting from a protected intermediate, DMTr-PEG12-Azide. broadpharm.com In this intermediate, one terminus of the PEG chain is the desired azide, while the other is a hydroxyl group masked by the bulky DMTr group. The synthesis of the final product is then a straightforward deprotection step. Treatment of DMTr-PEG12-Azide with a dilute acid cleaves the DMTr ether linkage, liberating the free hydroxyl group to yield this compound. broadpharm.com This strategy is also integral to the solid-phase synthesis approach, where the DMTr group protects the terminal hydroxyl of the growing PEG chain between monomer coupling steps. nih.gov

Monodisperse versus Polydisperse PEG Derivative Synthesis

Polyethylene glycol derivatives can be classified as either monodisperse or polydisperse, a distinction that is critical for applications in drug development and bioconjugation. biochempeg.combroadpharm.com

Polydisperse PEGs are synthesized by the polymerization of ethylene (B1197577) oxide. biochempeg.comaxispharm.com This process results in a mixture of polymer chains with a range of lengths and molecular weights. biochempeg.com The molecular weight of a polydisperse PEG is therefore expressed as an average, and the broadness of the distribution is described by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight. For synthetic polymers, the PDI is always greater than 1; step-polymerization typically yields PDI values around 2.0. biochempeg.com

Monodisperse PEGs , also known as discrete PEGs (dPEGs), consist of molecules with a single, precise chain length and a defined molecular weight. biochempeg.combroadpharm.com Consequently, their PDI is equal to 1. biochempeg.com this compound, with its exact twelve ethylene glycol units, is a monodisperse compound. Such compounds cannot be produced by direct polymerization but are instead prepared through controlled, stepwise synthetic methods that build the molecule with atomic precision, often without the need for chromatography. nih.govaxispharm.com

In pharmaceutical applications, the use of monodisperse PEG linkers is increasingly favored. Their well-defined structure ensures batch-to-batch consistency and a homogenous final product, which is crucial for drug design and regulatory approval. broadpharm.com Polydisperse PEGs can lead to issues arising from steric hindrance and binding variability. biochempeg.com

FeatureMonodisperse PEG (e.g., this compound)Polydisperse PEG
Composition Single molecular species with a precise chain length. biochempeg.combroadpharm.comA mixture of polymer chains with a distribution of lengths. biochempeg.com
Molecular Weight A discrete, fixed value. axispharm.comAn average value with a defined distribution range. axispharm.com
Polydispersity Index (PDI) PDI = 1. biochempeg.comPDI > 1. biochempeg.com
Synthesis Method Stepwise chemical synthesis. nih.govaxispharm.comPolymerization of ethylene oxide. biochempeg.comaxispharm.com
Purity High purity, homogenous compound.Mixture of different length polymers, difficult to separate. axispharm.com
Applications Preferred for drug development (e.g., ADCs, PROTACs) where precision is critical. broadpharm.comUsed in many approved PEGylated drugs, surface coatings, and industrial applications. broadpharm.combiochempeg.com

Functional Group Interconversions of this compound

The true utility of this compound as a chemical linker lies in its bifunctional nature. While the azide group is typically reserved for a specific "click" conjugation step, the terminal hydroxyl group serves as a versatile handle for a wide range of chemical transformations. medkoo.comaxispharm.com

Derivatization and Further Modification of the Terminal Hydroxyl Group

The primary alcohol of this compound can be converted into numerous other functional groups, allowing for tailored attachment strategies to various molecules of interest. researchgate.net This derivatization is a key step in incorporating the linker into more complex molecular architectures.

Common modifications include:

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or anhydrides to form stable ester linkages. researchgate.net For example, reaction with trifluoroacetic anhydride (TFAA) can be used to acylate the hydroxyl group. nih.gov

Activation and Substitution: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., thiols, amines) to introduce new functionalities. mdpi.com

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents or further oxidized to a carboxylic acid with stronger agents. These carbonyl functionalities open up another set of conjugation chemistries, such as reductive amination or amide bond formation.

Etherification: Formation of an ether linkage is another possibility, for instance, through the Williamson ether synthesis.

These transformations significantly expand the utility of this compound, enabling its conjugation to a diverse array of substrates and biomolecules.

Reaction TypeReagent(s)Resulting Functional Group
Esterification Carboxylic Acid (with catalyst), Acyl Chloride, or Anhydride. researchgate.netEster
Sulfonylation (Activation) Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl) with a base. mdpi.comTosylate or Mesylate
Oxidation (to Aldehyde) Mild oxidizing agents (e.g., PCC, DMP)Aldehyde
Oxidation (to Carboxylic Acid) Strong oxidizing agents (e.g., KMnO₄, Jones reagent)Carboxylic Acid
Thioesterification Activation (e.g., with TsCl) followed by Thioacetic acid. mdpi.comThioacetate
Halogenation Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)Alkyl Chloride or Alkyl Bromide

Reduction of the Azide Group to a Primary Amine Functionality

The conversion of the azide group in this compound to a primary amine is a crucial transformation that yields Amine-PEG12-alcohol, a valuable bifunctional linker for further chemical modifications. This reduction can be accomplished through various synthetic methods, each with distinct advantages concerning yield, chemoselectivity, and reaction conditions. organic-chemistry.org

One of the most common approaches involves catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C). nih.gov Another widely used method is the Staudinger reaction, which involves treatment of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis of the resulting aza-ylide intermediate. rsc.org This method is known for its mild conditions and high chemoselectivity. rsc.org

Recent methodologies have also focused on developing more efficient and environmentally benign procedures. For instance, the use of zinc dust in the presence of ammonium chloride provides a facile and high-yielding route to the corresponding amine. nih.gov This method demonstrates excellent end-group conversion (>99%) and allows for a simple work-up procedure to obtain the high-purity amino-terminated polyglycol. nih.gov Other reagent systems, such as sodium borohydride in conjunction with a cobalt(II) chloride catalyst in water, have also been reported for the effective reduction of a broad spectrum of azides under mild, heterogeneous conditions. organic-chemistry.org For substrates containing sensitive functional groups, such as labile esters, a tin/mercaptan reducing system can be employed to selectively reduce the azide without affecting other parts of the molecule. acs.org

Comparison of Common Reagents for Azide Reduction

Reducing Agent/SystemTypical ConditionsKey AdvantagesReference
H₂/Pd-CHydrogen atmosphere, various solvents (e.g., MeOH, EtOAc)High efficiency, clean reaction nih.gov
Triphenylphosphine (Staudinger Reaction)Two steps: 1. PPh₃ in THF/Water 2. HydrolysisMild conditions, high chemoselectivity nih.govrsc.org
Zn/NH₄ClTHF/Water, refluxHigh yield (>99% conversion), simple work-up nih.gov
NaBH₄/CoCl₂·6H₂OWater, 25°CHeterogeneous catalysis, mild aqueous conditions organic-chemistry.org
Dichloroindium Hydride (InCl₂H)Mild conditionsHigh chemoselectivity organic-chemistry.org

Fundamental Reaction Mechanisms in this compound Chemistry

Principles of Nucleophilic Substitution Reactions Involving the Azide Moiety

The synthesis of this compound itself relies on the principles of nucleophilic substitution, where the azide ion (N₃⁻) acts as a potent nucleophile. masterorganicchemistry.com The azide ion is considered an excellent nucleophile for Sₙ2 reactions, capable of efficiently displacing leaving groups such as halides (e.g., bromide) or sulfonates (e.g., mesylate, tosylate) from a carbon atom. masterorganicchemistry.com This process is fundamental to introducing the azido functionality onto the polyethylene glycol (PEG) backbone.

The reaction typically involves activating the terminal hydroxyl group of a PEG chain by converting it into a good leaving group. Subsequently, the activated PEG is treated with an azide salt, commonly sodium azide (NaN₃). nih.gov The azide ion then attacks the electrophilic carbon atom, displacing the leaving group in a concerted Sₙ2 mechanism to form the alkyl azide. masterorganicchemistry.com

The use of PEG itself as a reaction medium can promote nucleophilic substitution reactions involving sodium azide. tandfonline.comtandfonline.com PEG can act as a phase-transfer catalyst, complexing with the sodium cation (Na⁺) through its ether oxygens. tandfonline.comtandfonline.com This complexation loosens the ionic bond between Na⁺ and the azide anion, increasing the nucleophilicity of the "naked" azide ion and facilitating the substitution reaction, often leading to shorter reaction times and higher yields. tandfonline.comtandfonline.com

Detailed Mechanisms of Triazole Ring Formation in Cycloaddition Reactions

The azide group of this compound is primarily utilized for its ability to undergo 1,3-dipolar cycloaddition reactions with alkynes to form a stable 1,2,3-triazole ring. This transformation is a cornerstone of "click chemistry." Several distinct mechanisms govern this ring formation.

Huisgen 1,3-Dipolar Cycloaddition (Thermal) : The parent reaction, discovered by Rolf Huisgen, is a thermal [3+2] cycloaddition between an azide and an alkyne. wikipedia.org This reaction is a concerted process that typically requires elevated temperatures and can result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers when using terminal alkynes. wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prominent "click" reaction, which proceeds under mild conditions and provides exclusively the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org The mechanism is not a concerted cycloaddition. wikipedia.org

Formation of Copper Acetylide : A copper(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), reacts with a terminal alkyne to form a copper acetylide intermediate. wikipedia.orgnih.gov

Activation and Coordination : The copper acetylide activates the azide. Mechanistic studies suggest a transition state involving two copper atoms, where one copper atom is bound to the acetylide and the other activates the azide by coordinating with its nitrogen atoms. wikipedia.org

Cyclization : The azide then attacks the alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.org

Protonolysis : This intermediate undergoes ring contraction and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper catalyst for the next cycle. wikipedia.orgorganic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, ruthenium catalysis leads to the formation of the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgmdpi.com Unlike CuAAC, this reaction can proceed with both terminal and internal alkynes. organic-chemistry.org The proposed mechanism involves:

Complex Formation : The ruthenium catalyst forms an activated complex with both the azide and the alkyne. mdpi.com

Oxidative Coupling : This is followed by an oxidative coupling step to produce a six-membered ruthenacycle intermediate. organic-chemistry.orgmdpi.com

Reductive Elimination : The ruthenacycle then undergoes reductive elimination, which forms the triazole ring and releases the product, regenerating the active ruthenium catalyst. organic-chemistry.orgmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a metal-free alternative to CuAAC and RuAAC, making it highly suitable for biological applications. The reaction relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO, BCN). broadpharm.com The driving force for the reaction is the release of this enthalpy from the ring strain. The azide reacts directly with the strained alkyne in a [3+2] cycloaddition to form a stable triazole without the need for a metal catalyst. This reaction is bioorthogonal, proceeding efficiently under physiological conditions without interfering with native biochemical processes. researchgate.net

Mechanistic Comparison of Azide-Alkyne Cycloaddition Reactions

Reaction TypeCatalyst/PromoterProduct RegioisomerKey Mechanistic FeatureReference
Huisgen CycloadditionHeatMixture of 1,4- and 1,5-Concerted 1,3-dipolar cycloaddition wikipedia.org
CuAACCopper(I)1,4-disubstitutedStepwise process via a copper acetylide and metallacycle intermediate wikipedia.orgorganic-chemistry.org
RuAACRuthenium(II)1,5-disubstitutedOxidative coupling to a ruthenacycle followed by reductive elimination organic-chemistry.orgmdpi.com
SPAACRing Strain (e.g., cyclooctyne)Fused triazole (regiospecific)Metal-free cycloaddition driven by release of ring strain

Bioorthogonal Click Chemistry Applications of Azide Peg12 Alcohol

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as the "click" reaction, is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions. Azide-PEG12-alcohol readily participates in this reaction, forming a stable 1,4-disubstituted-1,2,3-triazole ring.

The PEG12 spacer in this compound contributes to enhanced reaction kinetics in CuAAC by reducing steric hindrance between the reacting partners, thereby increasing the accessibility of the azide group . To further optimize reaction rates, researchers employ various strategies. Kinetic studies, often utilizing UV-Vis spectroscopy to monitor triazole formation or fluorescence quenching assays to assess azide accessibility, are crucial for understanding and improving reaction efficiency . Factors such as catalyst loading, ligand choice, solvent, and temperature can all influence the speed of the CuAAC reaction with this compound.

The catalytic activity in CuAAC relies on copper in its +1 oxidation state (Cu(I)). Common catalyst systems involve the in situ reduction of copper(II) salts, such as copper(II) sulfate (B86663) pentahydrate, using reducing agents like sodium ascorbate (B8700270) beilstein-journals.org. Ligands are often employed to stabilize the active Cu(I) species, enhance catalytic activity, and mitigate side reactions. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used chelating ligand that effectively stabilizes Cu(I) and protects it from oxidation and disproportionation, proving to be a potent additive for CuAAC reactions beilstein-journals.orgnih.govunits.it. Other water-soluble ligands, such as THPTA, have also been developed to improve catalyst performance in aqueous buffer systems, offering comparable efficiency to TBTA in DMSO while preserving enzyme activity nih.gov.

Catalyst SystemLigandSolvent/ConditionsKey Observation / BenefitReference
Cu(II) saltSodium Ascorbate (reductant)Aqueous media, organic co-solvents (e.g., alcohols, DMSO)Tolerant to many functional groups; can be performed in aqueous media. beilstein-journals.org
Cu(I) saltTBTADichloromethane, AcetonitrileEfficient catalyst at room temperature; stabilizes Cu(I). beilstein-journals.org
Cu(I) saltTBTADMSO (30%)Effective for bioconjugation; can affect enzyme activity. nih.gov
Cu(I) saltTHPTAAqueous bufferWater-soluble; preserves enzyme activity in DMSO-free buffer. nih.gov
CuSO4TCEP, TBTAVariousUsed in protein labeling protocols. units.it

A significant challenge in CuAAC reactions, particularly in biological settings, is the sensitivity of the Cu(I) catalyst to oxygen, which can lead to oxidation and deactivation nih.gov. To overcome this, several strategies are employed:

Inert Atmosphere: Performing reactions under an inert atmosphere, such as argon or nitrogen, using degassed solvents is a primary method to exclude oxygen .

Ligand Stabilization: Employing ligands like TBTA or BTTPS can stabilize the Cu(I) state and reduce its susceptibility to oxidation beilstein-journals.org.

Electrochemical Methods: Electrochemical generation and protection of active Cu(I)–ligand species offer an alternative approach that minimizes the need for strict exclusion of air nih.gov.

Minimizing Reactive Oxygen Species: Careful selection of reducing agents and reaction conditions can prevent the generation of harmful reactive oxygen species that could damage biomolecules nih.govresearchgate.net.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free bioorthogonal reaction that utilizes the inherent ring strain in cyclooctyne (B158145) derivatives to drive the cycloaddition with azides. This approach bypasses the need for potentially cytotoxic copper catalysts, making it highly suitable for live-cell imaging and in vivo applications precisepeg.cominterchim.fr. This compound is a key component in SPAAC, reacting efficiently with strained alkynes.

This compound readily reacts with strained cyclooctyne derivatives such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) through SPAAC precisepeg.cominterchim.frmedchemexpress.comaxispharm.commedchemexpress.comprecisepeg.commedchemexpress.combiochempeg.comub.edu. These cyclooctynes possess high ring strain, which significantly lowers the activation energy for the cycloaddition reaction with azides, enabling rapid and efficient formation of stable triazole linkages even at ambient temperatures and without catalysts precisepeg.cominterchim.fr. DBCO and BCN are commonly used due to their favorable balance of reactivity, stability, and hydrophilicity, making them ideal for bioconjugation in aqueous environments precisepeg.com.

Optimized reaction conditions for SPAAC between azide-functionalized surfaces and DBCO or BCN have been investigated. For instance, studies have shown that higher temperatures promote the reaction, with optimized conditions for azide/DBCO and azide/BCN immobilization on polymer brushes occurring at 37 °C. DBCO typically reacts slightly faster than BCN, with optimal reaction times reported as approximately 15 minutes for DBCO and 20 minutes for BCN at 37 °C ub.edu.

Cyclooctyne DerivativeOptimal Reaction Time (37 °C)Reference
DBCO~15 minutes ub.edu
BCN~20 minutes ub.edu

The primary advantage of SPAAC is its catalyst-free nature, which is crucial for applications involving sensitive biological systems where metal catalysts can cause toxicity or interfere with biological processes precisepeg.cominterchim.fr. The reaction relies on the inherent strain energy of the cyclooctyne to drive the cycloaddition with the azide group of this compound . This metal-free approach ensures high biocompatibility, allowing for conjugation within living cells, tissues, and organisms without significant perturbation of cellular functions mdpi.com. The high efficiency, selectivity, and mild reaction conditions of SPAAC make it an indispensable tool for bioorthogonal conjugation, surface immobilization, and labeling strategies ub.edu.

Compound List

this compound

Dibenzocyclooctyne (DBCO)

Bicyclononyne (BCN)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Copper(I) (Cu(I))

Copper(II) (Cu(II))

Sodium Ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Advanced Bioconjugation and Functionalization Strategies Using Azide Peg12 Alcohol

Covalent Attachment of Biomolecules to Azide-PEG12-alcohol

The dual functionality of this compound allows for its covalent attachment to a wide array of biomolecules. The primary strategy involves the reaction of its azide (B81097) group with a biomolecule that has been pre-functionalized with a compatible alkyne or a strained cyclooctyne (B158145) group. broadpharm.com Alternatively, the terminal alcohol can be chemically activated or converted into other reactive groups to facilitate conjugation. axispharm.comnih.gov

Conjugation to Proteins and Peptides

The covalent linkage of this compound to proteins and peptides is predominantly achieved through the reaction of its azide group with a complementary alkyne-functionalized protein. lumiprobe.com This "click chemistry" approach provides a stable triazole linkage. axispharm.com There are two main pathways for this conjugation:

Reaction with Alkyne-Modified Amino Acids: Proteins can be modified to incorporate alkyne groups. This can be done by reacting natural amino acid side chains (like lysine (B10760008) amines or cysteine thiols) with alkyne-containing N-hydroxysuccinimide (NHS) esters or maleimides. Once the protein is "alkyne-tagged," it can be readily conjugated with this compound. lumiprobe.com

Incorporation of Unnatural Amino Acids: A more site-specific method involves the genetic incorporation of unnatural amino acids containing an alkyne or azide handle directly into the protein's structure during expression. nih.gov If an azide-containing amino acid is incorporated, the protein can be reacted with an alkyne-functionalized PEG linker. Conversely, if an alkyne-containing amino acid is used, it can directly react with this compound.

The terminal hydroxyl group of this compound can also be used for conjugation. It can be activated (e.g., converted to a tosylate or mesylate) or oxidized to an aldehyde to react with nucleophilic amino acid residues like lysine. nih.govbroadpharm.com

Table 1: Common Strategies for Protein/Peptide Conjugation
StrategyTarget Residue/GroupRequired Modification on ProteinReactive Group on this compoundResulting Linkage
CuAAC/SPAAC Click ChemistryEngineered AlkyneChemical modification of Lys/Cys or incorporation of alkyne-unnatural amino acidAzide (N₃)Triazole
Reductive AminationLysine (ε-NH₂)NoneActivated Alcohol (e.g., Aldehyde)Secondary Amine

Attachment to Carbohydrates and Glycans

Carbohydrates and glycans can be conjugated with this compound using strategies that introduce bioorthogonal functional groups. nih.gov One common method is to chemically modify the carbohydrate to introduce an alkyne group. This can be achieved by reacting a hydroxyl or amine group on the sugar ring with an alkyne-containing reagent. nih.gov The resulting alkyne-functionalized carbohydrate can then undergo a click reaction with this compound. nih.gov

Alternatively, an azide group can be introduced directly onto the carbohydrate, often at the anomeric carbon, creating an azido-sugar. nih.gov This modified sugar can then be reacted with a PEG linker that has been functionalized with a cyclooctyne (e.g., DBCO or BCN) for a SPAAC reaction. mdpi.com Another approach involves activating the hydroxyl group of this compound to react with the hydroxyls on the carbohydrate, though this often lacks the specificity of click chemistry approaches. nih.gov

Site-Specific Bioconjugation Methodologies

A key advantage of using linkers like this compound is their compatibility with site-specific bioconjugation techniques, which produce homogeneous conjugates with well-defined properties. nih.govresearchgate.net This overcomes the heterogeneity associated with random conjugation to residues like lysine. nih.gov

Several advanced methodologies enable this precision:

Enzymatic Labeling: Enzymes can be used to install a unique reactive handle at a specific location on a protein. For example, transglutaminase (TGase) can modify a specific glutamine residue with an alkyne-containing amine, which can then be selectively reacted with this compound. nih.govacs.orgoup.com Similarly, glycan remodeling techniques can enzymatically modify the conserved N-glycan on antibodies to introduce an azide, preparing it for reaction with an alkyne-PEG linker. nih.gov

Genetic Code Expansion: This powerful technique allows for the incorporation of unnatural amino acids containing bioorthogonal handles (like an alkyne or azide) at any desired position within a protein's sequence during its expression. nih.gov This provides ultimate control over the conjugation site. A protein expressed with an alkyne-containing amino acid is a perfect substrate for direct, site-specific conjugation with this compound.

N-terminal Modification: Specific reagents have been developed that selectively react with the alpha-amine group at the N-terminus of a protein, allowing for the introduction of an azide or alkyne handle at a single, predictable site. nih.gov

Table 2: Comparison of Site-Specific Conjugation Methods
MethodologyPrincipleAdvantageTypical Target Site
Enzymatic Labeling (e.g., TGase)Enzyme-catalyzed installation of a reactive handle. acs.orgHigh specificity for native proteins. oup.comSpecific Gln residues, glycans. nih.govnih.gov
Genetic Code ExpansionIncorporation of an unnatural amino acid during protein synthesis. nih.govUltimate control over conjugation site.Any user-defined position in the protein sequence.
N-Terminal ModificationChemical reaction specific to the N-terminal α-amine. nih.govSingle modification site without protein engineering.Protein N-terminus.

Influence of PEG12 Spacer on Conjugation Efficiency and Steric Considerations

The polyethylene (B3416737) glycol (PEG) spacer is not merely a linker; it is a critical component that profoundly influences the properties of the final conjugate and the efficiency of the conjugation reaction itself. nih.govnih.gov The PEG12 spacer, with its 12 ethylene (B1197577) glycol units, imparts several beneficial characteristics.

The primary role of the hydrophilic PEG12 chain is to increase the aqueous solubility of the linker and the resulting bioconjugate. medkoo.comaxispharm.com This is particularly important when conjugating hydrophobic molecules. The PEG spacer also provides a physical distance between the biomolecule and the attached functional group, which can be crucial for preserving the biological activity of the protein or peptide. mdpi.complos.org By extending the payload away from the biomolecule's surface, the PEG12 chain minimizes steric hindrance that could interfere with receptor binding or enzymatic activity. plos.orgrsc.org The length of the PEG spacer is a parameter that can be fine-tuned to optimize the pharmacokinetic and binding properties of the conjugate. nih.govnih.gov

Conformational Dynamics of the PEG12 Chain in Conjugation Processes

The PEG12 chain is not a rigid rod but a highly flexible and dynamic polymer that adopts a random coil conformation in aqueous solution. plos.org This flexibility allows the terminal azide group to be highly accessible for reaction. When conjugated to a protein, the conformation of the PEG chain is a subject of ongoing research, with two primary models being proposed:

The "Shroud" Model: In this model, the PEG chain wraps around the protein surface, forming a protective layer that shields it from proteases and the immune system. researchgate.net

The "Dumbbell" Model: This model suggests that the PEG chain extends away from the protein surface into the solvent, with minimal interaction with the protein itself, forming a structure where the protein and the PEG coil are two distinct domains. researchgate.netnih.govnist.gov

Analysis of Steric Bottlenecks in Reaction Kinetics

The reaction kinetics of this compound are significantly influenced by steric factors, which can create bottlenecks in conjugation efficiency. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the case of this compound, hindrance can arise from the polyethylene glycol (PEG) chain itself and from the nature of the molecule it is intended to react with.

The PEG12 chain, while imparting desirable properties like solubility, is a flexible polymer that can adopt various conformations in solution. This flexibility can lead to the chain folding back on itself, partially shielding the terminal azide or hydroxyl groups and thus hindering their access by potential reactants. The magnitude of this effect is dependent on factors such as the solvent, temperature, and the size and complexity of the binding partner. Reactions involving large, bulky biomolecules are more susceptible to slower kinetics due to the increased difficulty of achieving the correct orientation for the reaction to occur.

Research into the self-association of alcohols suggests that steric hindrance in the vicinity of the hydroxyl group can weaken hydrogen-bond formation and reduce the surface area available for reactions. rsc.orgresearchgate.net While the primary alcohol in this compound is relatively unhindered compared to secondary or tertiary alcohols, the attached PEG chain can act as a bulky substituent that influences the accessibility of the hydroxyl group. quora.com Similarly, for the azide group, while click chemistry reactions are generally very efficient, their rates can be diminished when one or both reactants are sterically demanding. For instance, studies on PEG hydrogels have shown that longer PEG chains can lead to a lower cross-link density, a phenomenon attributable in part to steric limitations. acs.org

Influencing FactorDescriptionImpact on Reaction Kinetics
Size of Conjugation PartnerThe molecular weight and bulkiness of the molecule (e.g., alkyne, activated acid) reacting with the azide or hydroxyl group.Larger, more complex partners can significantly decrease reaction rates due to steric clashes that prevent optimal alignment for bond formation.
PEG Chain ConformationThe spatial arrangement of the 12-unit PEG chain in a specific solvent. The chain's flexibility allows it to shield the terminal reactive groups.Coiling or folding of the PEG chain can create a "bottleneck" by physically blocking access to the azide or hydroxyl termini, thus slowing the reaction.
Solvent EffectsThe solvent can influence the conformation of the PEG chain (e.g., extended in a good solvent, coiled in a poor solvent).In a "poor" solvent where the PEG chain is collapsed, steric hindrance is increased, leading to slower kinetics. A "good" solvent promotes an extended chain, improving accessibility.
Concentration of ReactantsThe concentration of this compound and its binding partner in the reaction mixture.While not a steric factor itself, low concentrations of reactants, especially those involving large particles or molecules, can exacerbate kinetic issues, making successful reaction events less frequent. researchgate.net

Heterobifunctional Conjugate Design via this compound

This compound is a heterobifunctional linker, a class of molecules that possesses two different reactive functional groups. conju-probe.com This dual reactivity is fundamental to its utility in advanced bioconjugation and the synthesis of complex molecules. The compound features a terminal azide (-N3) group at one end of the PEG spacer and a primary hydroxyl (-OH) group at the other. cd-bioparticles.netmedkoo.com The strategic advantage of this arrangement lies in the orthogonal nature of the azide and hydroxyl groups' reactivity, allowing for sequential, controlled conjugation reactions. This enables the precise, stepwise assembly of molecular constructs, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

Dual Functionalization Approaches Utilizing Azide and Hydroxyl Groups

The power of this compound in conjugate design stems from the distinct and chemically orthogonal reactivity of its terminal azide and hydroxyl functions. This allows for a two-step conjugation strategy where one group can be reacted selectively while the other remains inert, available for a subsequent, different chemical transformation. researchgate.netnih.gov

The azide group serves as a versatile handle for "click chemistry." It reacts efficiently and with high specificity with molecules containing alkyne groups in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC). cd-bioparticles.netmedkoo.commedchemexpress.com SPAAC is particularly valuable in biological applications as it eliminates the need for a potentially cytotoxic copper catalyst. biochempeg.com These reactions form a stable triazole linkage. broadpharm.com

The terminal primary hydroxyl group, while less reactive, can be readily derivatized. It can be activated or converted into other functional groups, such as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a mesylate for nucleophilic substitution, or oxidized to an aldehyde for reaction with hydrazides or aminooxy compounds. medkoo.comresearchgate.netbroadpharm.com This versatility allows the second molecule to be attached through a variety of stable chemical bonds. The ability to perform these reactions independently and in a chosen order is a cornerstone of modern bioconjugation.

Functional GroupReaction TypeReactant/Partner GroupResulting Linkage
Azide (-N3)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne1,4-disubstituted Triazole
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO, BCN)Triazole
Hydroxyl (-OH)Esterification (after activation, e.g., as NHS ester)Primary AmineAmide Bond
Nucleophilic Substitution (after conversion to Mesylate/Tosylate)Thiol, Amine, etc.Thioether, Secondary Amine, etc.
Oxidation & Reductive AminationPrimary AmineSecondary Amine

Development of Multi-Functional Linkers (e.g., PROTAC Linkers)

A prominent application of this compound is in the synthesis of multi-functional linkers for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are sophisticated heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome system. medchemexpress.comnih.gov The linker component is not merely a spacer but is critical for a PROTAC's efficacy, influencing the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). nbinno.com

This compound serves as an ideal foundational building block for constructing these crucial linkers. medchemexpress.com The defined-length PEG12 chain provides a flexible, hydrophilic spacer that improves the solubility of the often-hydrophobic PROTAC molecule and provides the necessary length and geometry to connect the two protein-binding ligands effectively. nbinno.com

In a typical PROTAC synthesis strategy, the azide group is utilized for its highly efficient and specific click chemistry reactivity. nih.gov It can be used to conjugate the linker to either the target protein ligand ("warhead") or the E3 ligase ligand, provided the corresponding molecule has been functionalized with an alkyne or strained cyclooctyne. medchemexpress.comnih.gov Subsequently, the hydroxyl group on the other end of the linker is activated or chemically transformed to allow for the attachment of the second ligand, often through the formation of an amide or ether bond. nih.gov This modular, stepwise approach allows researchers to rapidly synthesize libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency. nih.govnih.gov

PROTAC ComponentRole of this compound DerivativeExample Chemistry
Target Protein Ligand (Warhead)The linker connects to the warhead.The azide end of the linker reacts with an alkyne-modified warhead via CuAAC or SPAAC. nih.gov
E3 Ligase LigandThe linker connects to the E3 ligase binder (e.g., pomalidomide, VH032).The hydroxyl end of the linker is converted to a carboxylic acid or NHS ester to form an amide bond with an amine on the E3 ligand. nih.gov
PEG SpacerProvides optimal distance and orientation between the two ligands and enhances solubility.The 12-unit PEG chain offers a flexible scaffold to facilitate the formation of a stable ternary complex. nbinno.com

Applications in Advanced Materials and Polymer Science Research

Surface Modification and Functionalization using Azide-PEG12-alcohol

This compound is a key reagent for modifying surfaces, enabling the introduction of PEG chains to impart desirable properties such as enhanced biocompatibility, reduced non-specific protein adsorption, and improved colloidal stability cd-bioparticles.netnih.govmdpi.comnih.gov. The terminal azide (B81097) group facilitates covalent attachment to substrates pre-functionalized with alkyne moieties, or vice versa, through highly efficient click chemistry reactions cd-bioparticles.netnih.govmdpi.com. This strategy allows for the creation of tailored surfaces for a variety of applications.

The ability of this compound to participate in click chemistry makes it invaluable for the precise immobilization of biomolecules onto various substrate surfaces, including those used in biosensors, diagnostic devices, and tissue engineering scaffolds cd-bioparticles.netmdpi.com. By first functionalizing a surface with alkyne groups and then reacting it with this compound, a PEGylated surface is created. Subsequently, biomolecules, such as proteins, antibodies, or peptides, which have been modified with alkyne groups, can be covalently attached to this surface via CuAAC or SPAAC reactions cd-bioparticles.netnih.gov. This method ensures specific attachment, preserves biomolecule activity, and leverages the antifouling properties of PEG. For instance, research has demonstrated the successful immobilization of antimicrobial peptides (AMPs) onto titanium implants using this approach, leading to surfaces that can effectively combat bacterial infections nih.gov.

Biomolecule TypeSubstrateFunctionalization StrategyObserved EffectCitation
Antimicrobial Peptides (AMPs)TitaniumAlkyne-functionalized surface + this compound + CuAACEnhanced antimicrobial activity against S. aureus nih.gov
Proteins (e.g., Lysosyme, Fibrinogen)Self-assembled monolayersPEGylation with Azide-PEG derivativesReduced non-specific binding by orders of magnitude nih.gov

This compound plays a crucial role in fabricating coatings that exhibit both bioactivity and biocompatibility. The PEG chain itself is known for its biocompatibility, conferring resistance to protein adsorption and reducing immunogenicity nih.gov. When incorporated into coatings, this compound can be used to create surfaces that promote specific cellular interactions or deliver therapeutic agents. For example, PEGylated surfaces can be designed to enhance cell adhesion or to resist the attachment of unwanted proteins and cells, which is critical for medical implants and devices cd-bioparticles.netnih.govbroadpharm.com. The hydroxyl group on this compound also allows for further functionalization, enabling the attachment of bioactive molecules or drugs to the coating cd-bioparticles.netcd-bioparticles.net.

Synthesis and Characterization of Polymer Conjugates

This compound serves as a versatile building block or modifying agent in the synthesis of various polymer conjugates, including PEGylated polymers and dendrimer architectures, as well as graft polymer compounds biochempeg.comaxispharm.combroadpharm.commdpi.com. Its incorporation can significantly alter the physicochemical properties of the resulting macromolecules.

The incorporation of this compound into polymer structures is a common strategy for PEGylation, a process that enhances solubility, prolongs circulation time, and reduces the immunogenicity of therapeutic molecules and materials biochempeg.comnih.govmdpi.com. It can be used to synthesize linear PEGylated polymers or to functionalize existing polymers and dendrimers. For instance, this compound can be conjugated to polymers or dendrimers bearing alkyne groups, creating complex architectures with improved pharmacokinetic profiles biochempeg.commdpi.comnih.gov. Research has shown that PEGylation of dendrimers using such linkers can improve their solubility and cytocompatibility, while also reducing non-specific cellular uptake mdpi.comnih.gov.

Polymer/Dendrimer TypeMethod of PEGylationResulting Property EnhancementCitation
Polyamidoamine (PAMAM) Dendrimers (G4)Via PEG spacer (e.g., PEG-BA) and SPAACImproved solubility, cytocompatibility, reduced non-specific uptake mdpi.comnih.gov
Linear PolymersConjugation with alkyne-telechelic PEGs via CuAACEnhanced osteotropicity, potential for tissue-specific delivery acs.org

This compound is instrumental in the synthesis of graft polymer compounds, where PEG chains are attached as side chains to a main polymer backbone biochempeg.comaxispharm.combroadpharm.commdpi.com. This "grafting-to" or "grafting-from" approach allows for the creation of materials with tailored surface properties and improved performance in various applications. For example, grafting PEG chains onto polymer backbones can enhance their hydrophilicity and biocompatibility, making them suitable for biomedical applications or as components in advanced materials biochempeg.combroadpharm.commdpi.com. The terminal azide group provides a reliable point for attachment via click chemistry, ensuring controlled synthesis.

Role in Nanomaterials Functionalization

The functionalization of nanomaterials, such as nanoparticles, quantum dots, and liposomes, with this compound is a critical strategy for enhancing their performance in biomedical and materials science applications cd-bioparticles.netnih.govmdpi.comgoogle.com. The PEG chains introduced via this compound impart "stealth" properties, which help nanoparticles evade recognition by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream nih.gov. This is crucial for effective drug delivery and imaging.

Furthermore, the azide group on the PEGylated nanomaterials allows for subsequent conjugation with targeting ligands, drugs, or imaging agents using click chemistry, enabling the development of theranostic agents or targeted delivery systems cd-bioparticles.netnih.govmdpi.com. For instance, gold nanoparticles (AuNPs) functionalized with azide-terminated PEG ligands have demonstrated enhanced colloidal stability and serve as versatile platforms for biomedical applications due to their bioorthogonal addressability nih.gov. Similarly, silica (B1680970) nanoparticles (SNPs) can be PEGylated using azide-containing silanes to improve their biocompatibility and facilitate further functionalization google.com.

Methodological and Analytical Approaches in Azide Peg12 Alcohol Research

Kinetic and Mechanistic Investigations in Reaction Optimization

Competition Experiments for Substrate Selectivity Analysis

Systematic approaches to analyzing substrate selectivity often involve comparing the reaction rates or binding efficiencies of Azide-PEG12-alcohol in the presence of increasing concentrations of a competing molecule. For instance, in studies investigating the interaction of PEGylated molecules with biological targets, excess unlabeled molecules (competitors) are used to displace labeled this compound from its binding site. The degree of displacement or reduced binding of the labeled compound directly correlates with the affinity and specificity of the competitor.

Key considerations in designing and interpreting these experiments include:

PEG Hydration and Steric Effects: The PEG12 spacer's conformation and hydration state can significantly influence the accessibility of the azide (B81097) group and its interaction with reaction partners. Molecular Dynamics (MD) simulations can be employed to model the PEG12 chain's behavior in different solvent environments, providing insights into potential steric hindrances or favorable interactions that affect selectivity .

Kinetic Studies: Comparing the reaction rates of this compound with various potential reaction partners under controlled conditions allows for the quantification of relative reactivities. This can reveal preferences for specific alkyne structures or reaction conditions .

Competitive Binding Assays: In biological contexts, these assays assess how well unlabeled molecules compete with labeled this compound for binding to a specific receptor or target. Analysis typically involves quantifying the fluorescent signal of the labeled compound, normalizing it against controls, and plotting the signal intensity against increasing concentrations of the competitor nih.gov. This helps determine the binding affinity and specificity of both the this compound and the competing ligands.

Method/ApproachPurpose in Selectivity AnalysisKey Considerations
Kinetic StudiesQuantify and compare reaction rates between this compound and various reaction partners.Influence of PEG hydration, steric hindrance from the PEG chain, reaction conditions.
Molecular Dynamics SimulationsModel PEG12 conformation and predict steric effects influencing accessibility and reactivity.Solvent effects, conformational flexibility of the PEG chain, simulation accuracy.
Competitive Binding AssaysDetermine binding affinity and specificity by assessing displacement of labeled this compound.Fluorescent signal analysis, normalization against controls, concentration-response curves.
Spectroscopic Analysis (e.g., NMR)Analyze structural changes or product formation to infer selectivity in complex mixtures.Signal resolution, solvent compatibility, differentiation of closely related species.

Implementation of Real-Time Monitoring Techniques (e.g., Inline Raman Spectroscopy)

Real-time monitoring of chemical reactions involving this compound is essential for understanding reaction kinetics, optimizing process parameters, and ensuring reaction completion without the need for disruptive sampling. Spectroscopic techniques, particularly inline Raman spectroscopy and inline Infrared (IR) spectroscopy, offer powerful non-invasive methods for achieving this.

Inline Raman Spectroscopy has emerged as a valuable tool for tracking the progress of click chemistry reactions involving this compound tec5.compro-analytics.net. This technique allows for the direct observation of chemical transformations within the reaction vessel, providing real-time data on the formation of the triazole product. Raman spectroscopy's ability to detect specific molecular vibrations provides a unique spectral fingerprint that can be correlated with reactant consumption and product generation. Its non-sampling nature is particularly advantageous in sensitive or sterile environments, such as bioreactors, where sample extraction can lead to contamination or process disturbance tec5.comnews-medical.net.

Inline Infrared (IR) Spectroscopy , specifically Attenuated Total Reflectance (ATR-IR), is also highly effective for monitoring reactions involving azides researchgate.netresearchgate.net. The azide functional group exhibits a characteristic strong stretching vibration around 2100 cm⁻¹ researchgate.net. By monitoring the intensity or area of this azide peak over time, researchers can directly track the consumption of this compound during click reactions. This method has been successfully applied to monitor strain-promoted azide-alkyne cycloadditions (SPAAC) in various solvents, including complex biological fluids researchgate.net. Correlations between the azide band's peak height or area and the concentration of the azide reactant can be established, enabling quantitative real-time analysis researchgate.net.

Other spectroscopic methods can complement these techniques:

UV-Vis Spectroscopy: Can be used to monitor the formation of the triazole product, which often exhibits absorbance in the UV range (e.g., around 260 nm) .

FT-IR Spectroscopy: While often used offline, FT-IR can confirm the presence of the azide group via its characteristic stretch (~2100 cm⁻¹) and track its disappearance during reaction progression .

TechniqueMonitored Species/ProcessKey Spectral Feature/SignalAdvantages for Real-Time MonitoringReference(s)
Inline Raman Spectroscopy Triazole formationProduct-specific bandsNon-sampling, real-time tracking of reaction progress, monitoring chemical and physical parameters, suitable for bioprocesses. , tec5.com, pro-analytics.net, news-medical.net
Inline ATR-IR Spectroscopy Azide group consumptionAzide stretch (~2100 cm⁻¹)Real-time monitoring of SPAAC kinetics, tracking azide band intensity/area, effective in aqueous and complex biological fluids. researchgate.net, researchgate.net
UV-Vis Spectroscopy Triazole formationAbsorbance at ~260 nmTracks the formation of the triazole product.
FT-IR Spectroscopy Azide group presence/consumptionAzide stretch (~2100 cm⁻¹)Confirms the presence or disappearance of the azide functional group.

By employing these advanced analytical and monitoring techniques, researchers can gain a deeper understanding of this compound's reactivity, selectivity, and behavior in various chemical and biological systems, paving the way for more precise and efficient applications.

Compound Names Mentioned:

this compound

Alkyne (general class of reactant)

BCN (1,4,7-trioxacyclononane)

DBCO (dibenzo[b,g] pro-analytics.netdiazacyclododecine-6,13-dione)

Triazole (as the product of click chemistry)

Folic acid

Emerging Research Directions and Future Perspectives in Azide Peg12 Alcohol Chemistry

Development of Next-Generation Azide-PEG Linkers with Tailored Properties

The evolution of polyethylene (B3416737) glycol (PEG) linkers is moving towards more sophisticated and "smart" designs that offer greater control over molecular interactions and biological responses. purepeg.com While Azide-PEG12-alcohol provides a foundational structure, current research is focused on creating derivatives with tailored properties to meet the specific demands of advanced applications, such as antibody-drug conjugates (ADCs) and targeted drug delivery. purepeg.compurepeg.com

Key areas of development include:

Stimuli-Responsive Linkers: Research is underway to incorporate cleavable moieties into the PEG backbone, allowing for the controlled release of conjugated molecules in response to specific physiological triggers like pH, enzymes, or redox potential. chempep.combiochempeg.com This is particularly relevant for ADCs, where the cytotoxic payload must be released specifically within the target tumor cell to minimize off-target toxicity. purepeg.com

Novel Architectures: Scientists are exploring branched and multi-arm PEG structures to increase drug-to-antibody ratios (DAR) in ADCs or to create scaffolds for multivalent targeting. purepeg.comchempep.com These complex architectures can enhance the therapeutic efficacy and pharmacokinetic profiles of bioconjugates.

Modified PEG Backbones: To address potential immunogenicity associated with PEG, alternatives such as polyoxazolines and polysarcosine are being investigated. chempep.com These polymers mimic the "stealth" properties of PEG but may offer a reduced risk of immune recognition.

Sequence-Defined Polymers: Advances in polymer chemistry are enabling the synthesis of sequence-defined PEGs, which allows for precise control over the placement of functional groups along the polymer chain. chempep.com This level of control is crucial for optimizing the structure-property relationships of the resulting conjugates.

Table 1: Properties of Next-Generation Azide-PEG Linkers
Linker TypeKey FeaturePotential AdvantageRelevant Application
Stimuli-ResponsiveCleavable under specific conditions (e.g., low pH, specific enzymes)Controlled drug release at the target siteAntibody-Drug Conjugates (ADCs)
Branched/Multi-armMultiple functionalization pointsHigher drug loading, multivalent targetingHigh-DAR ADCs, advanced drug delivery
Modified BackboneReplacement of ethylene (B1197577) glycol units with alternatives (e.g., polyoxazolines)Reduced immunogenicityLong-circulating therapeutics
Sequence-DefinedPrecise control over monomer sequence and functional group placementFine-tuning of physicochemical propertiesAdvanced bioconjugation

Integration of this compound into Complex Supramolecular Architectures

The self-assembly of molecules into well-defined, functional structures is a cornerstone of nanoscience and materials science. The amphiphilic nature of this compound, with its hydrophilic PEG chain and the potential for the azide (B81097) group to be converted to other functionalities, makes it an ideal building block for creating complex supramolecular architectures.

Hydrogels: this compound and its derivatives can be used to form hydrogels through click chemistry reactions. creativepegworks.com For instance, reacting a PEG linker functionalized with an azide group with another PEG linker containing a strained alkyne can lead to the rapid formation of a hydrogel under physiological conditions. rsc.org These injectable hydrogels have potential applications as embolic agents for blocking blood vessels or as scaffolds for tissue engineering. rsc.org

Micelles and Nanoparticles: The conjugation of this compound to hydrophobic molecules can induce self-assembly into micelles or nanoparticles in aqueous environments. These core-shell structures can encapsulate poorly water-soluble drugs, improving their bioavailability and enabling targeted delivery. purepeg.com The PEG chains form a hydrophilic corona that provides steric shielding, prolonging circulation time and reducing clearance by the immune system. purepeg.com

Functionalized Surfaces: The azide group of this compound can be used to immobilize the PEG linker onto surfaces that have been functionalized with alkyne groups. This "PEGylation" of surfaces is a common strategy to reduce non-specific protein adsorption and improve the biocompatibility of medical devices and diagnostic tools.

Advancements in Automated Synthesis of this compound Derivatives and Conjugates

The demand for precisely defined PEG linkers in research and pharmaceutical development has driven the need for more efficient and reliable synthesis methods. Automated synthesis platforms, similar to those used for peptides and oligonucleotides, are emerging as a powerful tool for the production of monodisperse PEG derivatives.

A recent study demonstrated the feasibility of automated stepwise synthesis of PEGs using a modified peptide synthesizer. mtu.edu This approach utilizes a solid support and a monomer with a base-labile protecting group, allowing for the sequential addition of PEG units. mtu.edu Key advantages of this method include:

High Purity: The stepwise synthesis on a solid support allows for simple purification by washing away excess reagents and byproducts, resulting in high-quality, monodisperse PEGs. mtu.edu

Efficiency: Automation significantly reduces the manual labor and time required for synthesis, enabling the rapid production of a library of PEG linkers with varying lengths and functionalities. mtu.edu

Versatility: The methodology can be adapted for the synthesis of a wide range of sequence-defined oligomers and polymers, opening up new possibilities for creating novel materials with tailored properties. mtu.edu

This automated approach could be readily applied to the synthesis of this compound and its derivatives, facilitating the exploration of their structure-activity relationships in various applications.

Broader Implications and Future Directions in Chemical Biology and Material Science Research

The versatility of this compound and the ongoing advancements in its chemistry are poised to have a significant impact on both chemical biology and material science.

In chemical biology , the ability to precisely conjugate biomolecules with PEG linkers is crucial for:

Developing Next-Generation Therapeutics: As seen with ADCs and PROTACs (PROteolysis TArgeting Chimeras), the linker plays a critical role in the efficacy and safety of the therapeutic. immunomart.orgimmunomart.orgmedchemexpress.com The continued development of novel Azide-PEG linkers will enable the creation of more effective and targeted therapies. purepeg.com

Understanding Biological Processes: The use of bioorthogonal click chemistry, for which the azide group is a key functionality, allows for the labeling and tracking of biomolecules in living systems without perturbing their natural function. mdpi.comnih.govnih.gov This provides a powerful tool for elucidating complex biological pathways.

In material science , this compound and its derivatives are contributing to the development of:

Advanced Biomaterials: The ability to form hydrogels and functionalize surfaces with PEG is leading to the creation of new biomaterials with improved biocompatibility and functionality for applications in tissue engineering, drug delivery, and medical implants.

Smart Materials: The incorporation of stimuli-responsive elements into PEG linkers is a step towards creating "smart" materials that can respond to changes in their environment. This could lead to the development of sensors, actuators, and self-healing materials.

The future of this compound chemistry lies in the continued integration of sophisticated chemical design with a deeper understanding of biological systems and material properties. As synthetic methodologies become more advanced and our ability to control molecular architecture improves, the applications for this versatile compound will undoubtedly continue to expand.

Q & A

Q. What are the key physicochemical properties of Azide-PEG12-alcohol, and how do they influence experimental design?

this compound is a heterobifunctional linker with a 12-unit polyethylene glycol (PEG) spacer, an azide group for click chemistry, and a terminal alcohol. Its hydrophilicity, solubility in polar solvents (e.g., DMSO, water), and molecular weight (~700-800 g/mol) are critical for conjugation efficiency. For example, the PEG spacer reduces steric hindrance in bioconjugation, while the azide enables copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) . When designing experiments, confirm solubility profiles using techniques like dynamic light scattering (DLS) and adjust reaction stoichiometry based on PEG chain flexibility .

Q. How can researchers safely handle this compound in laboratory settings?

Refer to safety data sheets (SDS) for azide-containing compounds:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powders or solutions to prevent inhalation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and decontaminate surfaces with ethanol. Avoid aqueous washes to prevent azide dissociation .
  • Storage: Store desiccated at -20°C under inert gas (argon) to prevent moisture-induced degradation .

Q. What synthetic strategies are recommended for conjugating this compound to biomolecules?

CuAAC is the gold standard for azide-alkyne coupling. Example protocol:

  • Reaction Setup: Mix this compound (1.2 equiv) with alkyne-functionalized target (1.0 equiv) in PBS (pH 7.4) containing CuSO₄ (0.1 mM) and sodium ascorbate (2.0 mM).
  • Purification: Use size-exclusion chromatography (SEC) or dialysis to remove copper catalysts and unreacted azides. Validate conjugation via MALDI-TOF or HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound conjugation efficiency across different pH conditions?

Discrepancies in CuAAC efficiency often arise from pH-dependent copper redox states. At pH < 7, Cu(I) oxidizes to Cu(II), reducing catalytic activity. Mitigation strategies:

  • Use stabilizing ligands (e.g., tris-hydroxypropyltriazolylamine, THPTA) to maintain Cu(I) stability in acidic buffers.
  • Compare reaction kinetics via stopped-flow spectroscopy under varying pH (5.0–8.0) and correlate with product yield .

Q. What methodologies are suitable for quantifying residual azide groups post-conjugation?

Residual azides can lead to off-target reactions. Analytical approaches include:

  • Fluorescent Labeling: React with DBCO-Cy5 (1.0 equiv, 2 hr), then quantify unreacted DBCO via fluorescence quenching at λexem = 649/670 nm .
  • FT-IR Spectroscopy: Monitor the azide peak (~2100 cm⁻¹) disappearance post-conjugation. Normalize against PEG C-O-C stretching (1100 cm⁻¹) .

Q. How can this compound be integrated into multi-step bioconjugation workflows without intermediate purification?

Sequential "click-and-release" strategies minimize purification steps:

  • Step 1: Conjugate this compound to alkyne-modified proteins via CuAAC.
  • Step 2: Use the terminal alcohol for orthogonal reactions (e.g., esterification with NHS-activated carboxylic acids). Validate stepwise efficiency via SDS-PAGE with Coomassie staining and LC-MS .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing batch-to-batch variability in this compound synthesis?

Apply ANOVA to assess variability in PEG chain length (determined via GPC) and azide purity (HPLC). For example:

BatchPEG PDIAzide Purity (%)
11.0598.2
21.1295.4
31.0897.1
A P-value < 0.05 indicates significant variability, necessitating process optimization (e.g., gradient elution in GPC) .

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

Follow IMRaD (Introduction, Methods, Results, and Discussion) structure:

  • Methods: Specify reaction temperature (±0.5°C), solvent degassing (N₂ purge time), and copper catalyst source.
  • Data Reporting: Include raw NMR spectra (δ 3.6–3.8 ppm for PEG protons) and MALDI-TOF calibration curves .

Safety and Compliance

Q. What are the ethical considerations for disposing of this compound waste?

Azides can form explosive metal azides. Follow institutional guidelines:

  • Neutralization: Treat waste with 10% sodium nitrite and 1 M HCl to degrade azides to nitrogen gas.
  • Documentation: Record waste volume, pH, and neutralization time in lab safety logs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.